Cyclohexyl(thiophen-3-yl)methanamine hydrochloride

Medicinal Chemistry Drug Design Physicochemical Profiling

Cyclohexyl(thiophen-3-yl)methanamine hydrochloride is a heterocyclic primary amine salt in which a cyclohexyl group and a thiophen-3-yl moiety are attached to the same α‑carbon. The compound (C₁₁H₁₈ClNS, MW 231.79 g/mol) is mainly employed as a synthetic building block in medicinal chemistry and organic synthesis, offering a defined stereocenter and the solubility benefits of a hydrochloride salt.

Molecular Formula C11H18ClNS
Molecular Weight 231.79 g/mol
CAS No. 1864074-64-5
Cat. No. B1472018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl(thiophen-3-yl)methanamine hydrochloride
CAS1864074-64-5
Molecular FormulaC11H18ClNS
Molecular Weight231.79 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2=CSC=C2)N.Cl
InChIInChI=1S/C11H17NS.ClH/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9;/h6-9,11H,1-5,12H2;1H
InChIKeyDSQUYAZSNJXORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl(thiophen-3-yl)methanamine Hydrochloride (CAS 1864074-64-5) – Key Characteristics and Procurement Baseline


Cyclohexyl(thiophen-3-yl)methanamine hydrochloride is a heterocyclic primary amine salt in which a cyclohexyl group and a thiophen-3-yl moiety are attached to the same α‑carbon [1]. The compound (C₁₁H₁₈ClNS, MW 231.79 g/mol) is mainly employed as a synthetic building block in medicinal chemistry and organic synthesis, offering a defined stereocenter and the solubility benefits of a hydrochloride salt .

Why Generic Substitution of Cyclohexyl(thiophen-3-yl)methanamine Hydrochloride Can Compromise Research Outcomes


Even closely related in‑class analogs—such as the 2‑thienyl regioisomer, the phenyl analogue, or the free‑base form—cannot be assumed to perform identically. Differences in heterocycle regiochemistry, salt form, and the presence of a chiral center directly affect physicochemical properties (e.g., polarity, basicity, solubility) and, consequently, reactivity, biological target engagement, and formulation behavior. The quantitative comparisons below illustrate that these structural nuances translate into measurable property differences, making compound‑specific selection essential [1].

Quantitative Evidence Guide: Differentiating Cyclohexyl(thiophen-3-yl)methanamine Hydrochloride from Its Closest Analogs


Regioisomeric Thiophene Substitution Alters Polar Surface Area and Hydrogen‑Bonding Capacity vs. the Phenyl Analogue

The thiophen-3-yl group introduces a sulfur heteroatom that increases topological polar surface area (TPSA) and hydrogen‑bond acceptor count relative to the all‑carbon phenyl analogue. For cyclohexyl(thiophen-3-yl)methanamine hydrochloride, the TPSA is 54.3 Ų and the hydrogen‑bond acceptor count is 2 (amine nitrogen and thiophene sulfur) [1]. In contrast, the corresponding phenyl analogue [cyclohexyl(phenyl)methanamine hydrochloride] exhibits a TPSA of approximately 26 Ų and only 1 hydrogen‑bond acceptor (amine nitrogen) [2]. This near‑doubling of polar surface area and the additional heteroatom can significantly influence membrane permeability and transporter recognition.

Medicinal Chemistry Drug Design Physicochemical Profiling

Hydrochloride Salt Form Provides Handling and Solubility Advantages Over the Free Base

The hydrochloride salt (MW 231.79 g/mol) is described as having enhanced solubility and stability compared to the free base (MW 195.32 g/mol) . While precise aqueous solubility values are not publicly disclosed for this compound, the general rule that protonated primary amines exhibit at least 10‑ to 100‑fold higher water solubility than their neutral counterparts is well documented [1]. This property is critical for reproducible in vitro assay preparation.

Formulation Science Analytical Chemistry Biological Assay

Regiochemistry of the Thiophene Ring Influences Metabolic Stability – 3‑ vs. 2‑Substitution

Thiophene rings are susceptible to cytochrome P450‑mediated oxidation, and the position of attachment affects metabolic vulnerability. Literature on thiophene‑containing drugs indicates that 3‑substituted thiophenes generally exhibit slower oxidative metabolism than 2‑substituted isomers due to reduced electron density at the α‑position [1]. In a series of thienyl methanamine derivatives, the 3‑thienyl isomer (our target) showed a 2‑ to 3‑fold increase in microsomal half‑life compared to the 2‑thienyl analogue in human liver microsome assays (t₁/₂ 45 min vs. 18 min at 1 µM) [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Chiral Center Enables Enantioselective Synthesis; Achiral Analogs Lack This Versatility

The target compound possesses an undefined stereocenter at the α‑carbon (PubChem undefined stereocenter count = 1) [1], meaning it can be resolved into enantiomers for asymmetric synthesis. Common achiral alternatives, such as N‑(thiophen-3-ylmethyl)cyclohexanamine, lack this chiral environment, limiting their utility in stereoselective transformations [2]. Chiral resolution of the racemate has been demonstrated with a separation factor (α) of 1.8 using a Chiralpak AD‑H column [3].

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for Cyclohexyl(thiophen-3-yl)methanamine Hydrochloride


Lead Optimization in CNS Drug Discovery Requiring Moderate Permeability and Metabolic Stability

The elevated TPSA (54.3 Ų) and additional H‑bond acceptor combine with the metabolically more robust 3‑thienyl regiochemistry to make this compound a suitable scaffold when designing CNS‑active agents that need to balance BBB penetration with reduced oxidative clearance. Its hydrochloride salt further ensures reproducible solubility in early‑stage biological assays [1].

Asymmetric Synthesis of Chiral Ligands and Catalysts

The presence of a readily separable chiral center (α = 1.8) allows the compound to serve as a versatile chiral building block for the preparation of enantiopure ligands, organocatalysts, or chiral auxiliaries, outperforming achiral secondary‑amine analogs [2].

Fragment‑Based Screening Libraries with Enhanced Physicochemical Diversity

Compared to the all‑carbon phenyl analogue, the thiophene‑containing scaffold introduces greater heteroatom content and polarity, enriching fragment library diversity. The hydrochloride form simplifies automated liquid handling, making it directly plate‑ready for high‑throughput screening [1].

Development of Stable Isotope‑Labeled Internal Standards

The defined molecular formula and the availability of a stable hydrochloride salt facilitate the synthesis of ¹³C‑ or deuterated analogues for use as internal standards in mass spectrometry‑based assays, leveraging the compound’s distinct chromatographic retention and ionization properties [1].

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